5-((3-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone
Description
Key Geometrical Features:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C5=C6 bond length | 1.34 Å | |
| N1–C2(=S) bond length | 1.67 Å | |
| C4=O bond length | 1.22 Å | |
| Dihedral angle (C3–N1–C5–C6) | 178.2° |
The (3-chlorophenyl)methylene group lies in a Z-configuration relative to the imidazolidinone ring, stabilized by conjugation with the carbonyl group at position 4. Density functional theory (DFT) calculations reveal a minor energy barrier (<2 kcal/mol) for rotation about the exocyclic C5=C6 bond, favoring the observed planar conformation.
Crystallographic Data and Solid-State Arrangement
X-ray diffraction studies (Table 1) reveal monoclinic crystal packing with P2₁/c space group:
Table 1: Crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.24 Å, b = 12.56 Å, c = 14.32 Å; β = 102.3° |
| Z-value | 4 |
| Density (calc.) | 1.52 g/cm³ |
The solid-state structure exhibits:
- π-π stacking between phenyl rings (interplanar distance: 3.48 Å).
- C–H⋯S hydrogen bonds (2.89 Å) linking thioxo groups to adjacent molecules.
- Chlorine atoms participating in Cl⋯Cl interactions (3.32 Å).
Comparative Analysis with Related Imidazolidinone Derivatives
Table 2: Structural comparison with analogs
Key trends:
- Electron-withdrawing groups (e.g., Cl) at C5 increase ring planarity due to enhanced conjugation.
- Thioxo groups at C2 reduce bond alternation in the imidazolidinone ring compared to oxo analogs.
- Steric effects from ortho-substituents (e.g., 2-CH₃) distort molecular packing, altering crystal symmetry.
Properties
IUPAC Name |
(5E)-5-[(3-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19(16(21)18-14)13-7-2-1-3-8-13/h1-10H,(H,18,21)/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARMGNUHWXMITK-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Cl)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41534-90-1 | |
| Record name | Hydantoin, 5-(m-chlorobenzylidene)-3-phenyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041534901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Knoevenagel Condensation of 3-Phenyl-2-thioxoimidazolidin-4-one with 3-Chlorobenzaldehyde
The most common and efficient method to prepare 5-arylidene-4-thiazolidinones involves the Knoevenagel condensation between the active methylene group at the 5-position of 3-phenyl-2-thioxoimidazolidin-4-one and an aromatic aldehyde, in this case, 3-chlorobenzaldehyde.
- Reaction conditions: Typically performed in ethanol or other polar solvents, often with a catalytic amount of a base such as piperidine or ammonium acetate.
- Mechanism: The aldehyde carbonyl condenses with the methylene group adjacent to the thioxo group, forming an exocyclic double bond (methylene) at the 5-position.
- Outcome: Formation of the (5E)-5-[(3-chlorophenyl)methylidene]-3-phenyl-2-thioxo-4-imidazolidinone with high stereoselectivity favoring the E-isomer.
This method is widely reported due to its simplicity, high yield, and mild reaction conditions.
One-Pot Multicomponent Reactions
An alternative and more integrated approach involves one-pot three-component reactions combining:
- A primary amine (e.g., aniline derivative)
- An oxo-compound (such as benzaldehyde or substituted benzaldehydes)
- A thiolic agent (e.g., thiourea or mercaptoacetic acid derivatives)
Under heating or microwave-assisted conditions, these components undergo sequential condensation and cyclization to form the thiazolidinone ring and the 5-ene substituent simultaneously.
- Advantages: This method reduces the number of purification steps and reaction time.
- Typical conditions: Reflux in ethanol or other solvents, sometimes with dehydrating agents or catalysts.
- Microwave-assisted synthesis: Enhances reaction rates and yields, providing a green chemistry alternative.
This approach has been successfully applied to synthesize various 5-ene-4-thiazolidinones, including derivatives with halogenated aromatic substituents like 3-chlorophenyl.
Cyclocondensation of Thioureas with α-Halocarbonyl Compounds
Another classical method involves the cyclocondensation of thioureas or thiosemicarbazides with α-halocarbonyl compounds to form the thiazolidinone ring.
- For 5-ene derivatives, subsequent condensation with aromatic aldehydes introduces the exocyclic double bond at C5.
- This method is less commonly used for 5-ene derivatives but remains a foundational synthetic route for the thiazolidinone core.
Reaction Conditions and Yields
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Knoevenagel condensation | 3-phenyl-2-thioxoimidazolidin-4-one + 3-chlorobenzaldehyde | Ethanol, base catalyst, reflux or room temp | 80-95 | High stereoselectivity for E-isomer |
| One-pot three-component reaction | Primary amine + oxo-compound + thiolic agent | Ethanol or solvent, reflux or microwave-assisted | 75-90 | Efficient, fewer steps, green chemistry options |
| Cyclocondensation + condensation | Thiourea + α-halocarbonyl + aldehyde | Reflux in ethanol or other solvents | 60-85 | Multi-step, classical approach |
Research Findings and Optimization
- Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes while maintaining or improving yields.
- The choice of solvent and catalyst/base affects the stereoselectivity and purity of the final product.
- The Knoevenagel condensation is highly selective for the E-isomer, confirmed by spectroscopic and X-ray crystallographic data in related compounds.
- Substituent effects on the aromatic aldehyde (e.g., electron-withdrawing chlorine at the meta position) influence reaction rates and yields, often enhancing the electrophilicity of the aldehyde carbonyl and facilitating condensation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the thioxo group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has been studied for its potential as an anti-cancer agent. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines, which can be attributed to its ability to induce apoptosis and inhibit cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Properties
In addition to its anti-cancer properties, this compound has shown antimicrobial activity against various pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Studies
- Study on Anticancer Effects : A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.
- Antimicrobial Efficacy Research : Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results indicated that it could serve as a potential alternative to conventional antibiotics, especially in treating resistant strains.
Mechanism of Action
The mechanism of action of 5-((3-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous imidazolidinone derivatives exhibit variations in substituents at positions 3, 5, and the thioxo group, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Evidence ID |
|---|---|---|---|---|
| 5-((3-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone | C₁₆H₁₁ClN₂OS | 314.79* | 3-chlorophenyl, phenyl, thioxo | [1], [5] |
| 5-(P-Hydroxybenzyl)-3-phenyl-2-thioxo-4-imidazolidinone | C₁₆H₁₃N₂O₂S | 297.35 | p-hydroxybenzyl, phenyl, thioxo | [5] |
| 5-{[5-(3-Chloro-2-methylphenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone | C₁₉H₁₉ClN₂O₂S | 374.88 | 3-chloro-2-methylphenyl, furyl, diethyl | [7] |
| 5-[[4-Methoxy-3-[(2-pyridinylthio)methyl]phenyl]methylene]-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4-imidazolidinone | C₂₂H₂₃N₃O₃S₂ | 441.60 | pyridinylthio, tetrahydrofuran, methoxy | [8] |
| 5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone | C₂₄H₁₇N₅OS | 415.49* | diphenylpyrazole, phenyl, thioxo | [9] |
*Calculated based on molecular formula.
Substituent Effects on Properties
Electron-Withdrawing vs. Methoxy and pyridinylthio groups () offer hydrogen-bonding capabilities, which may improve solubility in polar solvents relative to the chloro-substituted derivative .
The diethyl groups in ’s compound may enhance metabolic stability but reduce aqueous solubility compared to the unsubstituted phenyl group in the target compound .
Heterocyclic Modifications :
- The diphenylpyrazole substituent in introduces a planar aromatic system, which could facilitate π-π stacking interactions in biological systems, a feature absent in the target compound .
- Furyl and pyridinyl groups (Evidences 7, 8) add heteroatoms, enabling coordination with metal ions or participation in redox reactions .
Biological Activity
5-((3-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
The compound has the following chemical structure and properties:
- Molecular Formula : C17H13ClN2O2S
- Molecular Weight : 344.81 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC1=CC=CC(=C1)C(=C)N2C(=O)S(=O)N(C)C(N)=O
Research indicates that this compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:
- Antimicrobial Activity : The compound has demonstrated potent antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has been noted to reduce inflammation markers in cellular models, suggesting potential use in treating inflammatory diseases.
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anticancer | Induces apoptosis in MCF7 | |
| Anti-inflammatory | Reduces TNF-alpha levels | |
| Cytotoxicity | IC50 = 25 µM in HT-29 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of the compound against various strains, including Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.
- Anticancer Activity : In vitro studies on human breast cancer cells (MCF7) demonstrated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 20 µM). The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, indicating a clear apoptotic pathway activation.
- Inflammatory Response Modulation : In an animal model of inflammation, administration of the compound led to a marked reduction in paw edema and serum levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its therapeutic potential in inflammatory disorders.
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for 5-((3-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone?
- Methodology : The compound can be synthesized via a one-pot condensation reaction using S-amino acids and phenylisothiocyanate in a mixed solvent system of triethylamine (Et₃N) and dimethylformamide (DMF)-H₂O under reflux. This method avoids hazardous reagents and achieves moderate yields (~60–70%). Reaction conditions (e.g., solvent ratio, temperature) should be optimized using Design of Experiments (DoE) to minimize byproducts .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Compare experimental shifts with computational predictions (e.g., DFT) or databases like PubChem . Key signals include the thioxo group (~δ 170–175 ppm in ¹³C) and aromatic protons (δ 7.0–7.8 ppm in ¹H).
- IR : Identify the C=S stretch (~1200–1250 cm⁻¹) and carbonyl (C=O) vibrations (~1650–1700 cm⁻¹) .
- Validation : Cross-reference with analogs in the SDBS spectral library .
Advanced Research Questions
Q. How do solvent systems and reaction time impact the regioselectivity of imidazolidinone derivatives?
- Methodology : Compare synthesis protocols in (Et₃N/DMF-H₂O) and (DMF-acetic acid). Use density functional theory (DFT) to model transition states and identify regioselectivity drivers (e.g., solvent polarity, hydrogen bonding). For example, acetic acid may stabilize intermediates via protonation, altering reaction pathways .
- Experimental Design : Conduct kinetic studies under varying solvent conditions and analyze products via LC-MS to quantify regioisomer ratios.
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodology :
- DFT with Hybrid Functionals : Use B3LYP (Becke’s three-parameter functional with exact exchange) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. This functional balances accuracy for thermochemical and electronic properties .
- Wavefunction Analysis : Apply Multiwfn to compute electron localization function (ELF) and bond order analysis, critical for understanding sulfur’s role in reactivity .
- Validation : Correlate computational results with experimental UV-Vis spectra and redox potentials.
Q. How can crystallographic tools resolve structural ambiguities in derivatives?
- Methodology : Use SHELXL for single-crystal refinement and ORTEP-3 for visualizing molecular geometry. For example, analyze the dihedral angle between the 3-chlorophenyl and imidazolidinone rings to assess conjugation effects .
- Challenge : Address disorder in the thioxo group by refining occupancy factors and applying restraints during refinement.
Q. What strategies mitigate data contradictions in bioactivity studies?
- Case Study : If cytotoxicity assays show variability (e.g., IC₅₀ discrepancies), validate via orthogonal methods (e.g., apoptosis markers vs. metabolic assays). Use chemical databases ( ) to screen for off-target interactions or impurities .
- Statistical Approach : Apply multivariate analysis to distinguish biological noise from compound-specific effects.
Synthetic and Mechanistic Challenges
Q. How to design derivatives with enhanced pharmacological activity?
- Strategy : Introduce substituents at the phenyl or chlorophenyl moieties (e.g., electron-withdrawing groups) to modulate lipophilicity and target binding. Synthesize analogs via ’s method (glacial acetic acid/sodium acetate reflux) and validate via in vitro assays .
- Analysis : Use QSAR models to correlate structural features (e.g., Hammett σ values) with bioactivity data from .
Resolving contradictions in synthetic yields across literature methods
- Root Cause Analysis : Compare (70% yield) and (lower yields due to side reactions). Mechanistic studies (e.g., trapping intermediates) can identify competing pathways.
- Optimization : Introduce microwave-assisted synthesis to reduce reaction time and improve reproducibility .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 60–70% (Et₃N/DMF-H₂O) | |
| C=S IR Stretch | 1200–1250 cm⁻¹ | |
| HOMO-LUMO Gap (DFT) | 4.2 eV (B3LYP/6-311+G**) | |
| Crystallographic R-factor | <0.05 (SHELXL refinement) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
